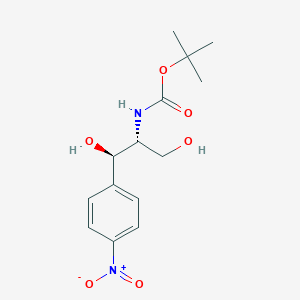

Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate

Übersicht

Beschreibung

Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a dihydroxypropyl moiety, and a nitrophenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate typically involves multiple steps, starting from readily available precursors. One common approach involves the protection of hydroxyl groups, followed by the introduction of the nitrophenyl group and subsequent deprotection. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Analyse Chemischer Reaktionen

Carbamate Group Reactivity

The tert-butyloxycarbonyl (Boc) group demonstrates characteristic stability under basic conditions but undergoes acid-catalyzed cleavage:

Mechanistic Insight : Protonation of the carbamate oxygen initiates cleavage, forming a carbamic acid intermediate that decarboxylates.

Hydroxyl Group Transformations

The vicinal diol system enables stereospecific modifications:

Esterification Reactions

Ether Formation

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| MeI, Ag₂O | DMF, 60°C, 12h | Dimethyl ether | Lipophilicity enhancement |

| Trityl chloride | Pyridine, RT | O-Tritylated intermediate | Hydroxyl protection |

Key Observation : Steric hindrance from the 4-nitrophenyl group reduces reactivity at C3-OH compared to C1-OH .

Nitro Group Reactivity

The electron-withdrawing nitro group facilitates aromatic substitution and reduction:

Electronic Effects : Nitro group deactivates the ring, directing electrophiles to meta positions in subsequent reactions .

Tandem Reaction Pathways

Multistep transformations leverage combined functional groups:

Stereochemical Integrity : All reactions preserve the (1R,2R) configuration unless strong racemization conditions are applied .

Stability Under Various Conditions

Critical for storage and handling:

This compound's reactivity profile makes it valuable for asymmetric synthesis of β-amino alcohols and nitroaromatic pharmacophores. Recent applications include its use as a chiral building block in HCV protease inhibitors and β-adrenergic receptor ligands . Future research directions emphasize catalytic asymmetric derivatization of the diol system .

Wissenschaftliche Forschungsanwendungen

Chemistry

In the realm of chemistry, tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate serves as a building block for more complex molecular structures. Its functional groups allow for various chemical transformations, making it a versatile reagent in organic synthesis.

Biology

This compound is utilized as a probe in biological research to study enzyme-substrate interactions. Its structural characteristics enable researchers to investigate the specificity and activity of various enzymes, thereby contributing to a deeper understanding of biochemical pathways and mechanisms .

Medical Applications

In medicinal chemistry, derivatives of this compound are being explored for their therapeutic potential . For instance:

- The reduction of the nitro group can lead to bioactive molecules that may serve as pharmaceuticals.

- Its ability to interact with biological targets suggests potential uses in drug development aimed at specific diseases .

Industrial Applications

In industry, this compound finds applications in the development of new materials with tailored properties:

- It can be used in creating polymers and coatings due to its reactivity.

- The functional groups present allow for modifications that enhance material performance in various applications .

Case Study 1: Enzyme Interaction Studies

Research has demonstrated that this compound can be effectively used to elucidate the mechanisms by which certain enzymes operate. By using this compound as a substrate analogue, scientists have been able to map out critical interactions at the molecular level.

Case Study 2: Pharmaceutical Development

In a study focusing on drug design, derivatives of this compound were synthesized and tested for their efficacy against specific cancer cell lines. The results indicated promising activity, suggesting that further development could lead to new therapeutic agents .

Wirkmechanismus

The mechanism of action of tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups can form covalent or non-covalent bonds with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Tert-butyl carbamate: A simpler compound with a similar tert-butyl group but lacking the dihydroxypropyl and nitrophenyl groups.

1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate: Lacks the tert-butyl group but retains the dihydroxypropyl and nitrophenyl groups.

Tert-butyl (1r,2r)-1,3-dihydroxypropan-2-ylcarbamate: Lacks the nitrophenyl group but retains the tert-butyl and dihydroxypropyl groups.

Uniqueness

Tert-butyl (1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is unique due to the combination of its functional groups, which confer specific reactivity and potential applications. The presence of both the tert-butyl group and the nitrophenyl group allows for a wide range of chemical transformations and interactions, making it a versatile compound in research and industry.

Biologische Aktivität

Tert-butyl (1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-ylcarbamate is a synthetic organic compound recognized for its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields, including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The compound's IUPAC name is tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate. Its molecular formula is C14H20N2O6, with a molecular weight of approximately 312.32 g/mol. The structure features a tert-butyl group, a nitrophenyl moiety, and two hydroxyl groups that contribute to its reactivity and biological interactions.

| Property | Value |

|---|---|

| IUPAC Name | tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate |

| Molecular Formula | C14H20N2O6 |

| Molecular Weight | 312.32 g/mol |

| CAS Number | 366487-74-3 |

Synthesis

The synthesis of this compound typically involves several steps:

- Protection of Hydroxyl Groups : Initial protection of hydroxyl groups to prevent unwanted reactions.

- Introduction of the Nitrophenyl Group : Electrophilic substitution reactions are used to attach the nitrophenyl moiety.

- Deprotection : Removal of protective groups to yield the final product.

The synthesis can be optimized using various catalysts and solvents to enhance yield and purity .

Enzyme Interaction

This compound acts as a probe in biochemical research to study enzyme-substrate interactions. Its structural features allow it to interact with specific enzymes, potentially altering their activity or function through covalent or non-covalent bonding mechanisms .

Antioxidant Activity

Research indicates that compounds similar to this compound exhibit antioxidant properties. These properties are attributed to the presence of hydroxyl groups that can donate electrons and neutralize free radicals .

Antibacterial Activity

Some studies have reported antibacterial effects associated with compounds containing similar structural motifs. The nitrophenyl group may play a role in enhancing the compound's ability to disrupt bacterial cell membranes or inhibit essential metabolic processes .

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

- Antioxidant Properties : A study demonstrated that derivatives with similar structures showed significant antioxidant activity in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

- Enzyme Inhibition : Research involving enzyme assays indicated that this compound could inhibit certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .

- Pharmacological Applications : The reduction of the nitro group in related compounds has been linked to the formation of bioactive molecules with therapeutic potential in treating various diseases .

Eigenschaften

IUPAC Name |

tert-butyl N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6/c1-14(2,3)22-13(19)15-11(8-17)12(18)9-4-6-10(7-5-9)16(20)21/h4-7,11-12,17-18H,8H2,1-3H3,(H,15,19)/t11-,12-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQYVJTCEEOYKHE-VXGBXAGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)C(C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)[C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60584750 | |

| Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366487-74-3 | |

| Record name | tert-Butyl [(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60584750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.